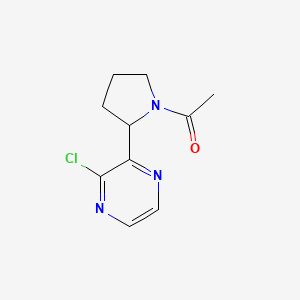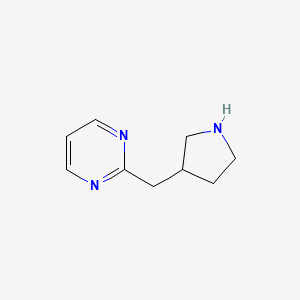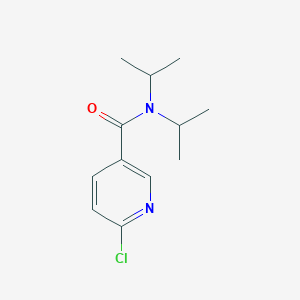
6-Chloro-n,n-diisopropylnicotinamide
Vue d'ensemble
Description
6-Chloro-n,n-diisopropylnicotinamide is a chemical compound with the molecular formula C12H17ClN2O . It has a molecular weight of 240.73 .
Synthesis Analysis
The synthesis of 6-Chloro-n,n-diisopropylnicotinamide involves the reaction of 6-chloropyridine-3-carbonyl chloride with diisopropylamine in dichloromethane at 0 - 25℃ . The reaction mixture is stirred for 50 minutes at 25C and then quenched with the addition of H2O . The organic layer is collected and the aqueous layer is extracted with 2x300 mL of DCM . The combined organic layers are dried over anhydrous sodium sulfate and concentrated under vacuum to give 6-chloro-N,N-bis (propan-2-yl)pyridine-3-carboxamide as a light yellow solid .Molecular Structure Analysis
The molecular structure of 6-Chloro-n,n-diisopropylnicotinamide contains a total of 33 bonds . These include 16 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amide (aromatic), and 1 Pyridine .Physical And Chemical Properties Analysis
6-Chloro-n,n-diisopropylnicotinamide is a solid at room temperature . The compound is stable under normal temperatures and pressures .Applications De Recherche Scientifique
Anticoccidial Activity
6-Chloro-n,n-diisopropylnicotinamide and its analogues have been studied for their potential as anticoccidial agents. Research has shown significant activity against Eimeria tenella, a parasite causing coccidiosis in poultry. Such compounds, including 5-nitronicotinamide and its N-substituted analogues, demonstrate optimal anticoccidial activity, highlighting their potential in veterinary medicine and animal health (Morisawa, Kataoka, Kitano, & Matsuzawa, 1977).
Agrochemical Applications
Compounds like 6-Chloro-n,n-diisopropylnicotinamide have been examined for their role in agriculture, particularly as herbicides, pesticides, or fungicidal agents. Studies focusing on derivatives of nicotinamide, such as N-(4-bromophenyl)-5,6-dichloronicotinamide, show that these compounds can act as effective agents in controlling agricultural pests (Jethmalani et al., 1996).
Synthesis and Industrial Applications
Research has been conducted on novel synthesis methods of chloro-nicotinamide derivatives, highlighting their significance as synthesis intermediates. These compounds, including 2-Chloro-N,N-dimethylnicotinamide, have found applications in industrial processes due to their simple operations, mild reaction conditions, and efficient yields, demonstrating their utility in various chemical industries (Xiao-hua, 2013).
Biochemical and Pharmacological Research
In biochemical research, chloro-nicotinamide analogues have been studied for their interaction with biological systems. For example, compounds like 6-aminonicotinamide have been investigated for their ability to inhibit NADP-dependent oxidoreductases, influencing various biochemical pathways. Such studies shed light on the biological implications and potential therapeutic applications of these compounds (Köhler, Barrach, & Neubert, 1970).
Environmental and Toxicological Studies
Chloro-nicotinamide derivatives, due to their widespread use in agriculture and other industries, have also been the subject of environmental and toxicological studies. Research focusing on the detection and impact of these compounds in the environment, such as their presence in groundwater and their effects on non-target organisms, provides important insights into their ecological footprint and safety profile (Kuklenyik et al., 2012).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Propriétés
IUPAC Name |
6-chloro-N,N-di(propan-2-yl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-8(2)15(9(3)4)12(16)10-5-6-11(13)14-7-10/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIUKIOVKUQYGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-n,n-diisopropylnicotinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(4-Chloro-2-formyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1399419.png)
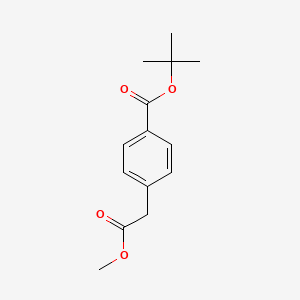


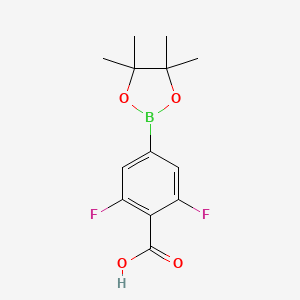
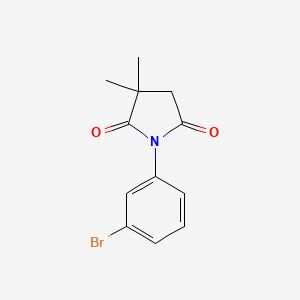
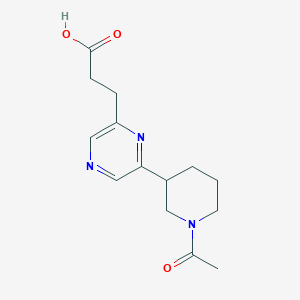

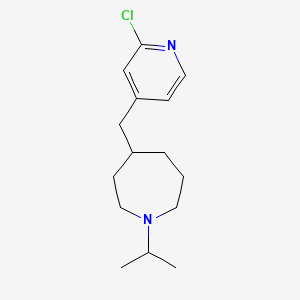

![1-[3-[(2-Chloropyridin-4-yl)methyl]piperidin-1-yl]ethanone](/img/structure/B1399435.png)
